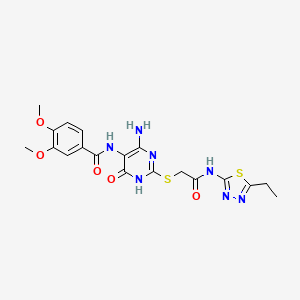![molecular formula C10H10FNO2 B2938724 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 62826-18-0](/img/structure/B2938724.png)
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxazolidinone ring and a fluorophenyl group. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is not fully understood. However, it is believed to work by inhibiting the synthesis of bacterial proteins by binding to the ribosome. This prevents the bacteria from producing the proteins necessary for their survival, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one exhibits potent antibacterial, antifungal, and antiviral activities. It has also been shown to possess anti-inflammatory properties and to inhibit the growth of cancer cells. However, the compound has also been shown to have some toxic effects on mammalian cells, particularly at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and has a high degree of chemical stability. However, the compound can be toxic to mammalian cells, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its potential side effects and toxicity in humans.
Direcciones Futuras
There are several potential future directions for research on 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one. One possible direction is to investigate its potential use as a treatment for bacterial infections, particularly those caused by antibiotic-resistant strains. Another direction is to study its potential use as a catalyst in organic synthesis. In addition, further studies are needed to determine its potential side effects and toxicity in humans, as well as its potential use as an anti-inflammatory agent and as a treatment for cancer.
Métodos De Síntesis
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-fluorobenzaldehyde with ethylene glycol in the presence of a base to form the corresponding diol. The diol is then treated with phosgene to form the corresponding isocyanate, which is subsequently reacted with an amine to form the final product.
Aplicaciones Científicas De Investigación
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer. In addition, the compound has been investigated for its potential use as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)5-9-6-12-10(13)14-9/h1-4,9H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDOIFKRZQMZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

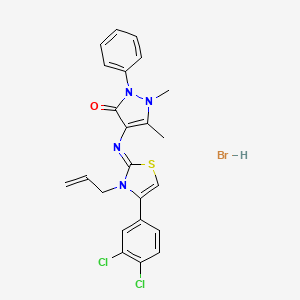
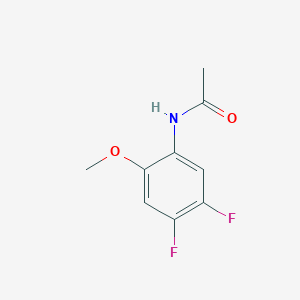
![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2938647.png)
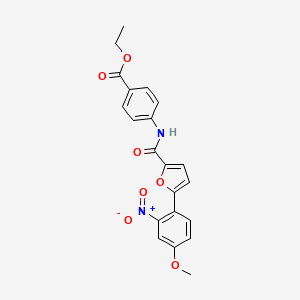
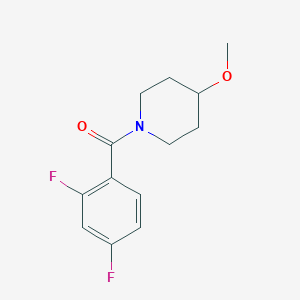

![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)
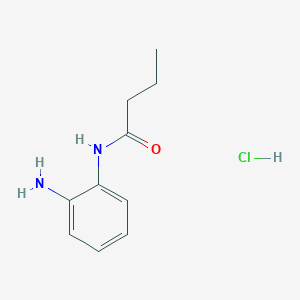
amine hydrochloride](/img/structure/B2938656.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)


